molecular formula C13H11F3O B8568974 2-Methoxy-5-methyl-1-(trifluoromethyl)naphthalene CAS No. 85674-78-8

2-Methoxy-5-methyl-1-(trifluoromethyl)naphthalene

Cat. No.: B8568974
CAS No.: 85674-78-8
M. Wt: 240.22 g/mol
InChI Key: LVCHJAATHQBYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-methyl-1-(trifluoromethyl)naphthalene is a useful research compound. Its molecular formula is C13H11F3O and its molecular weight is 240.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

85674-78-8

Molecular Formula

C13H11F3O

Molecular Weight

240.22 g/mol

IUPAC Name

2-methoxy-5-methyl-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C13H11F3O/c1-8-4-3-5-10-9(8)6-7-11(17-2)12(10)13(14,15)16/h3-7H,1-2H3

InChI Key

LVCHJAATHQBYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=C(C2=CC=C1)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethylsulfate (1.13 g, 8.75 mmol, 0.85 mL) was added to a stirred suspension of 5-methyl-1-(trifluoromethyl)-2-naphthalenol (1.8 g, 7.96 mmol) and potassium carbonate (2.2 g, 15.9 mmol) in dimethylformamide (20 mL). After stirring the reaction mixture for 2 hr at 25° C. the solid in the reaction mixture was removed by filtration. The filtrate was extracted with hexane (400 mL). The extract was washed with brine, dried (MgSO4) and concentrated to dryness giving 1.7 g (90% yield) of the title compound. This product was used for the reaction described in the next example. A sample of the product, recrystallized from hexane, had mp 70°-71° C.; nmr (CDCl3) 67 2.65 (s, 3H), 3.95 (s, 3H), 7.2 (m, 2H), 7.35 (q, J=8 Hz, 1H), 8.0 (m, 1H), 8.1 (d, J=9 Hz, 1H); ir (CHCl3) 1390, 1340, 1280, 1255, 1245, 1110, 1095, 1085, 1045 cm-1 ; uvλmax (MeOH) 336 nm (ε 2,910), 323 (2,645), 297 (4,440), 286 (4,880), 236 (30,050), 224 (46,730).
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

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